molecular formula C19H38BrNO8 B11934631 Br-PEG6-C2-NHBoc

Br-PEG6-C2-NHBoc

Cat. No.: B11934631
M. Wt: 488.4 g/mol
InChI Key: IKFUKQOSGQPPAB-UHFFFAOYSA-N
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Description

Br-PEG6-C2-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific target proteins. The compound contains a bromide group and a Boc-protected amino group, making it a versatile linker in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-PEG6-C2-NHBoc can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagents. The bromide group is introduced through nucleophilic substitution reactions, while the Boc-protected amino group is added using mild acidic conditions to form the free amine.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using custom synthesis services and cGMP (current Good Manufacturing Practice) manufacturing. The process ensures high purity and quality of the final product, which is essential for its use in scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Br-PEG6-C2-NHBoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PEGylated compounds and PROTACs, which are used in targeted protein degradation .

Scientific Research Applications

Br-PEG6-C2-NHBoc has a wide range of scientific research applications, including:

Mechanism of Action

Br-PEG6-C2-NHBoc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This dual-ligand system facilitates the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Br-PEG6-C2-NHBoc stands out due to its specific combination of a bromide group and a Boc-protected amino group, which provides versatility in various chemical reactions and applications. Its ability to act as a linker in PROTACs makes it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C19H38BrNO8

Molecular Weight

488.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H38BrNO8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17H2,1-3H3,(H,21,22)

InChI Key

IKFUKQOSGQPPAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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